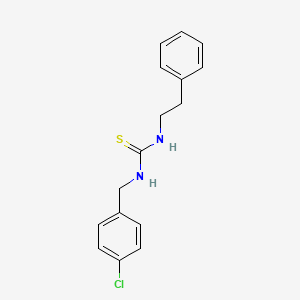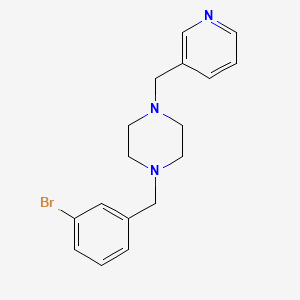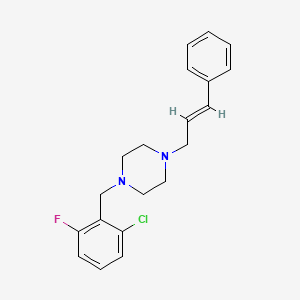![molecular formula C18H18F3NO2 B5787015 N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. The drug was first synthesized in 2004 by a team of chemists led by Dr. David A. Wacker at TorreyPines Therapeutics, Inc. Since then, TTP488 has been the subject of numerous scientific studies, which have demonstrated its potential as a treatment for Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders.
作用机制
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide works by inhibiting the binding of the receptor for advanced glycation end products (RAGE) to its ligands. RAGE is a cell surface receptor that is involved in inflammation and oxidative stress. By inhibiting the binding of RAGE to its ligands, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide may help to reduce inflammation and oxidative stress, which are both implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in various disease models. In Alzheimer's disease, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the activation of microglia and astrocytes, which are both involved in neuroinflammation. N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the production of amyloid beta, which is a key pathological feature of Alzheimer's disease.
In multiple sclerosis, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the infiltration of inflammatory cells into the brain and spinal cord. N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of the disease.
实验室实验的优点和局限性
One of the advantages of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is its specificity for RAGE. This makes it a potentially useful tool for studying the role of RAGE in various disease models. However, one of the limitations of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is its relatively low potency, which may limit its effectiveness in some disease models.
未来方向
There are several potential future directions for research on N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of more potent and selective RAGE inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully elucidate the mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide and its effects on various cellular pathways.
合成方法
The synthesis of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with 2-(2,3,5-trimethylphenoxy)acetyl chloride, followed by purification and crystallization. The final product is a white crystalline powder with a molecular weight of 395.4 g/mol.
科学研究应用
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. By reducing neuroinflammation, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide may help to slow the progression of Alzheimer's disease and improve cognitive function.
In multiple sclerosis, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the number of inflammatory cells in the brain and spinal cord. This may help to reduce the severity of symptoms and slow the progression of the disease.
属性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-11-7-12(2)13(3)16(8-11)24-10-17(23)22-15-6-4-5-14(9-15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRXTSESSRTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)
![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)
![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)

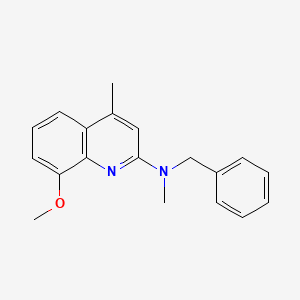
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)
![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)
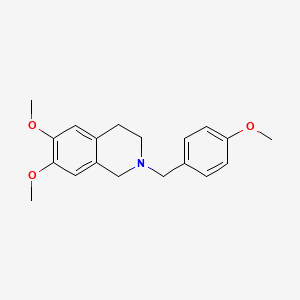
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)
